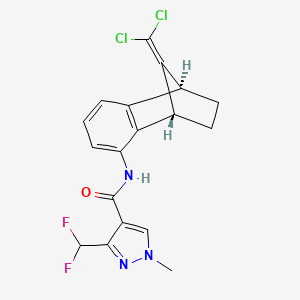
(1S,4R)-benzovindiflupyr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4R)-benzovindiflupyr is an N-[9-(dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide that is the (1S,4R)-enantiomer of benzovindiflupyr. It is an enantiomer of a (1R,4S)-benzovindiflupyr.
Aplicaciones Científicas De Investigación
Efficacy Against Phytopathogens
Research indicates that (1S,4R)-benzovindiflupyr is particularly effective against a range of fungal diseases affecting crops such as wheat, barley, and various vegetables. It has been shown to be 1.7 to 54.5 times more effective than its enantiomer (1R,4S)-benzovindiflupyr against six targeted phytopathogens .
Comparative Efficacy Table
| Pathogen | Efficacy of this compound | Comparison with (1R,4S)-Benzovindiflupyr |
|---|---|---|
| Fusarium graminearum | High | 54.5 times more effective |
| Botrytis cinerea | Moderate | 10 times more effective |
| Alternaria solani | High | 20 times more effective |
| Phytophthora infestans | Moderate | 5 times more effective |
Environmental and Residue Studies
Studies have also focused on the environmental behavior and residue analysis of this compound. It has been shown to degrade preferentially in certain crops like tomatoes while exhibiting different dissipation behaviors in leaves versus fruits. This understanding is crucial for developing safe application practices and ensuring compliance with food safety regulations .
Residue Analysis Table
| Crop Type | Residue Level Observed (mg/kg) | Dissipation Rate |
|---|---|---|
| Tomato Fruit | 0.20 | Rapid |
| Wheat Grains | 0.15 | Moderate |
| Soybean Seeds | 0.10 | Slow |
Toxicological Assessments
Toxicological studies have assessed the safety profile of this compound in various organisms. The compound demonstrated moderate acute toxicity with specific target organs identified as the liver, thyroid, and kidneys in rat models. Developmental toxicity studies indicated effects at high doses but no significant adverse effects at lower exposure levels .
Case Studies
Case Study 1: Efficacy in Wheat Cultivation
A field trial conducted on wheat crops demonstrated that applying this compound significantly reduced fungal infections compared to untreated controls. The trial reported a yield increase of approximately 25% due to effective disease management.
Case Study 2: Impact on Non-target Species
Research evaluated the impact of this compound on non-target aquatic species such as Daphnia magna. The compound was found to be significantly more toxic to this species compared to its enantiomer, raising concerns about its environmental impact and necessitating careful application guidelines .
Propiedades
Fórmula molecular |
C18H15Cl2F2N3O |
|---|---|
Peso molecular |
398.2 g/mol |
Nombre IUPAC |
N-[(1R,8S)-11-(dichloromethylidene)-3-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H15Cl2F2N3O/c1-25-7-11(15(24-25)17(21)22)18(26)23-12-4-2-3-8-9-5-6-10(13(8)12)14(9)16(19)20/h2-4,7,9-10,17H,5-6H2,1H3,(H,23,26)/t9-,10+/m0/s1 |
Clave InChI |
CCCGEKHKTPTUHJ-VHSXEESVSA-N |
SMILES isomérico |
CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC3=C2[C@H]4CC[C@@H]3C4=C(Cl)Cl |
SMILES canónico |
CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC3=C2C4CCC3C4=C(Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















